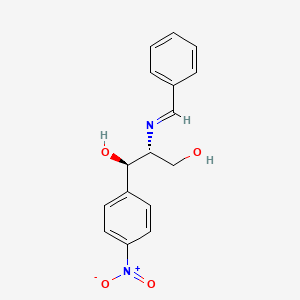

(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol

Description

(R(R,R))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is a chiral organic compound characterized by a propane-1,3-diol backbone substituted with a 4-nitrophenyl group at position 1 and a benzylideneimine group at position 2. Its stereochemistry is designated as (1R,2R), confirmed by CAS No. 55174-65-7 (). Key properties include:

Properties

CAS No. |

55174-65-7 |

|---|---|

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

(1R,2R)-2-(benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol |

InChI |

InChI=1S/C16H16N2O4/c19-11-15(17-10-12-4-2-1-3-5-12)16(20)13-6-8-14(9-7-13)18(21)22/h1-10,15-16,19-20H,11H2/t15-,16-/m1/s1 |

InChI Key |

AIPCTGYIYJYHIJ-HZPDHXFCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C=N[C@H](CO)[C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O |

Canonical SMILES |

C1=CC=C(C=C1)C=NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol typically involves the condensation of benzaldehyde with an amine derivative, followed by the introduction of a nitrophenyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The benzylideneamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated the potential of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzylideneamino compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study in Pharmaceutical Biology highlighted that similar nitrophenyl derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol could be a candidate for developing new antimicrobial agents.

Materials Science Applications

Polymer Chemistry

In materials science, (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol can serve as a monomer in the synthesis of novel polymers. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of polymers. Research in this area has shown that incorporating such compounds can lead to materials with improved thermal stability and mechanical strength.

Organic Synthesis Applications

Building Block for Synthesis

The compound acts as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, such as condensation and substitution reactions, makes it valuable for creating more complex organic molecules. A notable application is its use in synthesizing other biologically active compounds, which can be explored further in synthetic organic chemistry research.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated cytotoxic effects on cancer cell lines via apoptosis induction. |

| Pharmaceutical Biology | Antimicrobial Properties | Showed significant antibacterial activity against various bacterial strains. |

| Materials Science Journal | Polymer Chemistry | Highlighted enhancements in mechanical properties when used as a polymer monomer. |

Mechanism of Action

The mechanism of action of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Chloramphenicol Impurity A: (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

- CAS No.: 716-61-0 ().

- Molecular formula : C₉H₁₂N₂O₄.

- Key differences: Lacks the benzylideneamino group, replacing it with a primary amine. This alters solubility and reactivity; the amino group increases polarity, making it more soluble in aqueous media compared to the target compound ().

- Applications: Known as a degradation product of chloramphenicol in pharmaceuticals ().

[R(R,R)]-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol

- CAS No.: 51458-28-7 ().

- Molecular formula: C₁₀H₁₅NO₄S.

- Key differences: Substitutes the 4-nitrophenyl group with a methylsulfonyl group and replaces benzylideneamino with an amino group. The sulfonyl group enhances electron-withdrawing effects and solubility in polar solvents ().

(1R,2R)-2-(N,N-Dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol

Lignin Model Compounds (e.g., VG, VS)

- Example: 2-(methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VG).

- Key differences: Feature β-O-4 ether linkages and methoxy groups instead of nitro or benzylideneamino substituents. Used in lignin degradation studies, where stereochemistry (erythro vs. threo) influences reaction rates ().

Comparative Analysis Table

Key Research Findings

Stereochemical Effects

Stability and Reactivity

- The benzylideneamino group in the target compound may confer hydrolytic instability compared to the amino group in Impurity A, which is more resistant to degradation ().

Biological Activity

(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol, commonly referred to as a benzylideneamino derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16N2O4

- Molecular Weight : 300.31 g/mol

- CAS Number : 55174-65-7

Pharmacological Activities

The compound exhibits a range of biological activities that are critical for its application in medicinal chemistry. The following sections detail these activities:

Anticonvulsant Activity

Studies have indicated that benzylideneamino derivatives can exhibit anticonvulsant properties. For instance, related compounds have shown effectiveness in maximal electroshock seizure (MES) models, with effective doses (ED50) ranging from 13 to 21 mg/kg, surpassing the efficacy of phenobarbital (ED50 = 22 mg/kg) . This suggests potential therapeutic use in epilepsy treatment.

Antioxidant Properties

Research has demonstrated that compounds similar to (R(R*,R*))-2-(benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol possess antioxidant properties. These activities are attributed to the presence of nitrophenyl groups which can scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies show that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of (R(R*,R*))-2-(benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neuronal excitability and providing anticonvulsant effects.

- Antioxidant Mechanisms : The nitrophenyl moiety is believed to contribute to its ability to neutralize reactive oxygen species (ROS).

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.